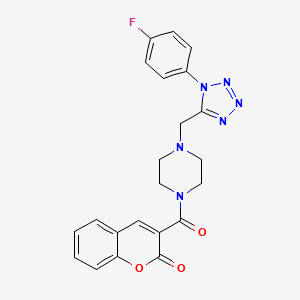

3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H19FN6O3 and its molecular weight is 434.431. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of this compound, also known as Olaparib , are the enzymes Poly (ADP-ribose) Polymerase-1 (PARP-1) and Poly (ADP-ribose) Polymerase-2 (PARP-2) . These enzymes play a central role in the repair of DNA single-strand breaks (SSBs) mediated via the base excision repair (BER) pathway .

Mode of Action

Olaparib is designed to act as a competitive inhibitor of NAD+ at the catalytic site of PARP1 and PARP2 . Inhibition of the BER pathway by Olaparib leads to the accumulation of unrepaired SSBs, which subsequently leads to the formation of deleterious double-strand breaks (DSBs) .

Biochemical Pathways

In cells with an intact homologous recombination (HR) pathway, these DSBs can be repaired effectively. In tumors with homologous recombination repair deficiencies, olaparib causes synthetic lethality through the combination of two molecular events that are otherwise nonlethal when occurring in isolation .

Pharmacokinetics

The pharmacokinetic profile of Olaparib is favorable, with good oral bioavailability . The aqueous equilibrium solubility of Olaparib is around 0.10 mg/mL across a range of aqueous buffers (pH 1-9); this solubility is increased to 0.12-0.20 mg/mL in real and simulated gastrointestinal media .

Result of Action

The result of Olaparib’s action is the inhibition of tumor growth. It has been shown to provide clinically meaningful benefits among patients with recurrent ovarian cancer and a BRCA mutation . It has also shown promising activity in patients with metastatic breast or prostate cancer and a germline BRCA mutation .

Action Environment

The action of Olaparib can be influenced by environmental factors such as the presence of other drugs, the patient’s diet, and the patient’s overall health status. For example, the presence of CYP3A4 modulators can affect the metabolism of Olaparib, potentially altering its efficacy .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds have been studied for their inhibitory effects on the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair . The compound’s interaction with this enzyme could potentially influence various biochemical reactions.

Cellular Effects

Similar compounds have shown to inhibit PARP, leading to the accumulation of DNA damage and potentially affecting cell function .

Molecular Mechanism

It is speculated that it may act as an inhibitor of PARP, similar to other compounds with similar structures .

Activité Biologique

The compound 3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a chromenone moiety linked to a piperazine ring and a tetrazole group, which are known for their diverse biological activities. The presence of the 4-fluorophenyl substituent enhances its lipophilicity, potentially improving bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C21H20FN7O |

| Molecular Weight | 405.437 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It is hypothesized that the tetrazole ring can enhance interactions with receptors, influencing signaling pathways related to inflammation and cancer.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Activity

Research indicates that derivatives similar to this compound have shown promise in inhibiting cancer cell lines. For instance, the presence of the piperazine moiety has been linked to increased cytotoxicity against various cancer types due to enhanced binding affinity to target receptors involved in cancer progression.

- Study Findings : A study demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting significant anticancer potential.

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against several bacterial strains. The mechanism appears to involve inhibition of bacterial growth by targeting essential enzymes or disrupting membrane integrity.

- Case Study : In vitro assays showed that derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential as a new antimicrobial agent.

Safety and Toxicity

Safety assessments are crucial for any therapeutic candidate. Hemolytic assays conducted on human red blood cells revealed low hemolytic activity at therapeutic concentrations, suggesting a favorable safety profile for further development.

| Concentration (μg/mL) | Hemolytic Rate (%) |

|---|---|

| 8 | < 1 |

| 16 | < 1 |

| 32 | < 2 |

| 64 | < 3 |

| 128 | < 4 |

| 256 | < 5 |

Propriétés

IUPAC Name |

3-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN6O3/c23-16-5-7-17(8-6-16)29-20(24-25-26-29)14-27-9-11-28(12-10-27)21(30)18-13-15-3-1-2-4-19(15)32-22(18)31/h1-8,13H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZOSGXVGJGWNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.